molecular formula C15H14O4 B3143935 2-(Benzyloxy)-5-methoxybenzoic acid CAS No. 53985-53-8

2-(Benzyloxy)-5-methoxybenzoic acid

Cat. No.: B3143935
CAS No.: 53985-53-8
M. Wt: 258.27 g/mol
InChI Key: VRLHUTPCEBIETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. pharmaffiliates.com Its derivatives, formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups, are a class of compounds with immense importance in both organic and medicinal chemistry. pharmaffiliates.com These substitutions can profoundly alter the molecule's physical, chemical, and biological properties, including its acidity, reactivity, and interaction with biological targets. sigmaaldrich.com

In industrial applications, benzoic acid and its salts are widely used as food preservatives. pharmaffiliates.com In the laboratory, they are versatile precursors for the synthesis of more complex organic substances. pharmaffiliates.com The electronic nature of the substituents dictates the reactivity of the benzoic acid derivative. Electron-withdrawing groups, for instance, increase the acidity of the carboxylic acid, while electron-donating groups decrease it. sigmaaldrich.com A notable phenomenon is the "ortho-effect," where a substituent at the position adjacent to the carboxyl group can induce steric and electronic effects that influence the molecule's acidity and conformation in ways not seen with meta or para substituents. nih.govoakwoodchemical.com

The Strategic Significance of Benzylic and Methoxy (B1213986) Substituents in Molecular Design

The specific substituents on a benzoic acid scaffold are chosen to achieve desired molecular properties. The benzyloxy and methoxy groups, as present in 2-(Benzyloxy)-5-methoxybenzoic acid, are of particular strategic importance in molecular design.

The benzyloxy group (a benzyl (B1604629) group, C₆H₅CH₂–, linked via an oxygen atom) is frequently employed in organic synthesis as a protecting group for alcohols and phenols. nih.gov Its stability under a range of reaction conditions and its relatively straightforward removal via catalytic hydrogenation make it a robust and valuable tool for multi-step syntheses. Beyond its utility in synthesis, the benzyloxy moiety is recognized as a "pharmacophore" in medicinal chemistry—a molecular feature responsible for a drug's pharmacological activity. Its phenyl ring can engage in crucial π-π stacking interactions with aromatic residues in the binding sites of proteins and enzymes. Furthermore, this group can influence a molecule's bioavailability, as seen in the design of compounds targeting the central nervous system. Current time information in Bangalore, IN.

The methoxy group (–OCH₃) is one of the most common substituents found in approved pharmaceutical drugs and natural products. mendelchemicals.com Its inclusion is a key strategy in medicinal chemistry for several reasons. The methoxy group can significantly improve a ligand's binding affinity to its target protein without drastically increasing its polar surface area, which is a critical factor for oral bioavailability. chemicalbook.com It is considered a "non-lipophilic scout" that can explore protein pockets to find favorable interactions. chemicalbook.com While it can be a site for metabolic O-dealkylation, which is a crucial consideration in drug design, the methoxy group often enhances metabolic stability compared to a more reactive hydroxyl group. Its presence fine-tunes the electronic properties of the aromatic ring and can lead to substantial improvements in potency. chemicalbook.com

Research Context of this compound within Chemical Science

While extensive, peer-reviewed studies focusing specifically on the biological activity of this compound are not prominent in the literature, its role and context within chemical science can be understood by examining its structure and synthetic accessibility. It is primarily recognized as a specialized chemical intermediate or a building block for the synthesis of more complex molecules.

The compound's structure suggests its most common application is in multi-step organic synthesis. A plausible and standard method for its preparation involves the Williamson ether synthesis, a fundamental reaction in organic chemistry. This would typically involve the reaction of commercially available 2-hydroxy-5-methoxybenzoic acid with benzyl bromide in the presence of a base.

Once synthesized, this compound offers multiple points for further chemical modification. The carboxylic acid functional group is readily converted into esters, amides, or other derivatives, making it a valuable precursor for creating libraries of compounds for screening. The benzyloxy group can be selectively removed through catalytic hydrogenation, a process known as debenzylation, to unmask the phenolic hydroxyl group for subsequent reactions. This dual functionality makes the molecule a versatile intermediate for constructing elaborate molecular architectures intended for materials science or medicinal chemistry research.

Chemical Properties and Data

Below are the calculated chemical properties for this compound and a comparison with related, commercially available benzoic acid derivatives to illustrate the influence of different substituents at the 2- and 5-positions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2

Table 2: Comparative Data of Related Benzoic Acid Derivatives

Explore the data for related compounds to see how structural changes affect molecular weight.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Hydroxy-5-methoxybenzoic acid2612-02-4C₈H₈O₄168.15
2-Bromo-5-methoxybenzoic acid22921-68-2C₈H₇BrO₃231.04
2-Amino-5-methoxybenzoic acid6705-03-9C₈H₉NO₃167.16
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3123958-84-9C₈H₄D₃ClO₅S253.67

Properties

IUPAC Name

5-methoxy-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHUTPCEBIETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 5 Methoxybenzoic Acid

Established Synthetic Pathways

The most common and established methods for synthesizing 2-(Benzyloxy)-5-methoxybenzoic acid involve direct modifications of readily available precursors. These pathways are valued for their reliability and high yields.

A primary and straightforward method for synthesizing the target compound is through the alkylation of a hydroxybenzoic acid precursor, specifically 2-hydroxy-5-methoxybenzoic acid. This reaction, a variation of the Williamson ether synthesis, involves the formation of an ether linkage by reacting the hydroxyl group with a benzyl (B1604629) halide.

The process typically involves deprotonating the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzoic acid with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This is followed by the addition of a benzylating agent, most commonly benzyl bromide or benzyl chloride. The reaction is generally conducted in a polar solvent like ethanol, acetone, or dimethylformamide (DMF) to facilitate the dissolution of the reactants. The choice of base and solvent can influence the reaction rate and yield. For instance, using potassium carbonate in acetone is a common practice for alkylating phenols. google.com

Reactant Reagent Base Solvent Typical Conditions
2-Hydroxy-5-methoxybenzoic acidBenzyl bromidePotassium CarbonateAcetoneReflux
2-Hydroxy-5-methoxybenzoic acidBenzyl chlorideSodium HydroxideEthanol/Water65°C chemicalbook.com

This method is effective due to the higher acidity of the phenolic proton compared to the carboxylic acid proton under certain conditions, allowing for selective O-alkylation at the hydroxyl position.

In the synthesis of this compound from 2-hydroxy-5-methoxybenzoic acid, the benzyl group itself acts as a protecting group for the hydroxyl functionality. This is particularly useful in multi-step syntheses where the hydroxyl group's reactivity needs to be masked to allow for chemical modifications at other parts of the molecule. The benzyl ether is generally stable under a variety of reaction conditions but can be removed later through methods like catalytic hydrogenation if the free hydroxyl group is needed.

While the direct alkylation is often regioselective for the phenolic hydroxyl group, the carboxylic acid can potentially react with the benzyl halide to form a benzyl ester, especially under forcing conditions. The strategic choice of a base is crucial to minimize this side reaction. Weaker bases like potassium carbonate are often preferred over stronger bases like sodium hydride to selectively deprotonate the more acidic phenol (B47542). Catalytic systems are not always necessary for this specific transformation, as the reaction proceeds efficiently with stoichiometric amounts of base. However, in related syntheses, phase-transfer catalysts can be employed to improve reaction rates and yields, especially when dealing with reactants of low solubility.

Exploration of Alternative Synthetic Approaches and Optimization Strategies

Research into the synthesis of this compound and related compounds continues to evolve, with a focus on improving reaction efficiency and environmental friendliness.

For the synthesis of this compound from its primary precursor, 2-hydroxy-5-methoxybenzoic acid, stereoselectivity is not a concern as the molecule is achiral. However, regioselectivity is a key consideration. The precursor has two potentially reactive acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid. The desired reaction is the O-alkylation of the phenol.

Optimization strategies focus on reaction conditions that favor this outcome. The pKa of the phenolic proton is lower (more acidic) than that of the carboxylic acid proton in some contexts, allowing for selective deprotonation with a carefully chosen base. Using milder bases and controlling the reaction temperature helps to ensure that the benzylation occurs predominantly at the hydroxyl position, preventing the formation of the benzyl ester byproduct. Post-reaction workup, such as acidification, ensures the final product is the desired carboxylic acid. chemicalbook.com

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. wjpmr.com This involves several key areas of investigation:

Safer Solvents: Traditional solvents like DMF are effective but pose health and environmental risks. Research focuses on replacing them with greener alternatives such as ethanol, acetone, or even water-based systems where possible. wjpmr.com

Energy Efficiency: Optimizing reactions to proceed at lower temperatures or for shorter durations reduces energy consumption. jeeng.net Methodologies like microwave-assisted synthesis can sometimes dramatically shorten reaction times. wjpmr.com

Atom Economy: The established alkylation pathway generally has good atom economy, as most atoms from the reactants are incorporated into the final product. Minimizing side reactions further improves this.

Catalysis: While the primary synthesis may not require a catalyst, developing catalytic versions that use sub-stoichiometric amounts of activators instead of stoichiometric bases would be a significant green advancement. wjpmr.com

Renewable Feedstocks: A broader green chemistry goal involves sourcing starting materials from renewable resources. For instance, benzoic acid derivatives can potentially be derived from lignin, a component of biomass, providing a sustainable alternative to petrochemical feedstocks. rsc.org

Analysis of Precursor Compounds and Starting Materials in this compound Synthesis

The successful and efficient synthesis of this compound is fundamentally dependent on the quality and accessibility of its precursor compounds.

The primary starting materials for the most common synthetic route are:

2-Hydroxy-5-methoxybenzoic acid: This is the core structure onto which the benzyl group is added. It is a solid at room temperature with a melting point of 141-143 °C. sigmaaldrich.com It can be synthesized from precursors like 4-methoxyphenol or 5-methoxysalicylaldehyde. sigmaaldrich.comwikipedia.org

Benzylating Agents: Benzyl bromide or benzyl chloride are the most common reagents used to introduce the benzyl group. They are reactive alkyl halides that readily participate in nucleophilic substitution reactions.

Bases: A base is required to deprotonate the hydroxyl group. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).

Solvents: The reaction medium must be capable of dissolving the reactants. Acetone, ethanol, and dimethylformamide (DMF) are frequently used.

The selection of these starting materials is based on factors such as commercial availability, cost, reactivity, and the ease of purification of the final product.

Compound Name CAS Number Molecular Formula Role in Synthesis
2-Hydroxy-5-methoxybenzoic acid2612-02-4C₈H₈O₄Precursor/Substrate sigmaaldrich.com
Benzyl bromide100-39-0C₇H₇BrAlkylating Agent chemicalbook.com
Benzyl chloride100-44-7C₇H₇ClAlkylating Agent
Potassium carbonate584-08-7K₂CO₃Base
Sodium hydroxide1310-73-2NaOHBase chemicalbook.com
Acetone67-64-1C₃H₆OSolvent chemicalbook.com
Ethanol64-17-5C₂H₆OSolvent chemicalbook.com

Advanced Spectroscopic and Analytical Characterization of 2 Benzyloxy 5 Methoxybenzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-(Benzyloxy)-5-methoxybenzoic acid. These techniques provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a complete structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and benzyl (B1604629) rings, the methylene protons of the benzyl group, and the methoxy (B1213986) protons. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key resonances would include those for the carboxylic acid carbon, the aromatic carbons, the methylene carbon of the benzyl group, and the methoxy carbon.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure by connecting different fragments.

A hypothetical data table for the predicted NMR assignments is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~168
2-~158
3~7.3 (d)~118
4~7.0 (dd)~115
5-~154
6~7.5 (d)~123
7 (CH₂)~5.2 (s)~70
8-~136
9, 13~7.4 (d)~128
10, 12~7.3 (t)~129
11~7.3 (t)~128
14 (OCH₃)~3.8 (s)~56
COOH~12-13 (br s)-

Note: This is a predicted data table. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₅H₁₄O₄), the expected exact mass would be calculated and compared to the experimentally measured value. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula with high confidence.

ParameterValue
Molecular Formula C₁₅H₁₄O₄
Calculated Exact Mass 258.0892
Ionization Mode ESI or APCI
Expected Ion [M-H]⁻ or [M+H]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

A broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

A strong C=O stretch from the carboxylic acid group (~1700 cm⁻¹).

C-O stretching vibrations for the ether and ester functionalities (~1250-1000 cm⁻¹).

C-H stretching and bending vibrations for the aromatic rings.

Functional GroupCharacteristic Absorption (cm⁻¹)
Carboxylic Acid O-H3300-2500 (broad)
Carbonyl C=O~1700
Aromatic C-H~3100-3000
Ether C-O~1250-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound would be expected to exhibit characteristic absorption maxima (λmax) in the UV region due to the presence of the substituted benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the solvent used.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase would likely consist of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol). Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification.

ParameterTypical Conditions
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Detection UV at λmax
Flow Rate 1.0 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form, such as its methyl ester or a silylated derivative. GC-MS analysis of the derivative would provide information on its purity and the presence of any volatile impurities. The gas chromatogram would show the retention time of the derivative, and the mass spectrometer would provide its mass spectrum, which can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

ParameterTypical Conditions
Derivatization Agent Diazomethane or BSTFA
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Detection Mass Spectrometry (EI mode)

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography is a powerful analytical technique that provides precise information on bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of this compound has not yet been reported.

While crystallographic data for structurally related molecules are available, direct extrapolation of these findings to predict the precise solid-state conformation and packing of this compound would be speculative. The interplay of the benzyloxy and methoxy substituents on the benzoic acid framework introduces unique steric and electronic factors that are expected to influence its crystal lattice.

The elucidation of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into:

Molecular Conformation: The dihedral angles between the phenyl rings and the carboxylic acid group, as well as the orientation of the benzyloxy and methoxy substituents.

Intermolecular Interactions: The presence and nature of hydrogen bonding, typically involving the carboxylic acid moieties, which could lead to the formation of dimers or more extended networks. Additionally, π-π stacking interactions between the aromatic rings could play a significant role in the crystal packing.

Polymorphism: The potential for the compound to exist in different crystalline forms (polymorphs), each with distinct physical properties.

Without experimental crystallographic data, a detailed analysis of the solid-state structure, including data tables of atomic coordinates, bond lengths, and angles, cannot be provided at this time. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully characterize its solid-state architecture.

Chemical Reactivity and Derivatization Studies of 2 Benzyloxy 5 Methoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, enabling the formation of esters and amides, and participating in acid-base chemistry.

Esterification and Amidation Reactions for Diverse Conjugate Formation

The carboxylic acid functional group of 2-(benzyloxy)-5-methoxybenzoic acid can be readily converted into esters and amides, which is a common strategy for creating a diverse range of chemical conjugates.

Esterification: The synthesis of esters from benzoic acid derivatives is a well-established process. dergipark.org.trresearchgate.net Generally, these reactions are catalyzed by acids and are influenced by factors such as temperature and the type of alcohol used. dergipark.org.tr For instance, the esterification of benzoic acid with various alcohols like ethanol, butanol, and hexanol can be effectively carried out using catalysts such as deep eutectic solvents (DES), which have been shown to give high conversion rates. dergipark.org.tr The reaction rate is typically first-order with respect to the benzoic acid. researchgate.netdnu.dp.ua

Amidation: Amidation of benzoic acids can be achieved by reacting them with amines. researchgate.net Catalytic systems, including those based on niobium(V) oxide (Nb2O5), have been shown to be effective for a broad range of carboxylic acids and amines. researchgate.net Another approach involves the iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides, which is highly efficient and compatible with various functional groups. ibs.re.kr This method can be followed by a protodecarboxylation step to yield meta- or para-substituted (N-sulfonyl)aniline derivatives. ibs.re.kr

ReactantReagent/CatalystProduct TypeReference
This compoundAlcohol/Acid CatalystEster dergipark.org.tr
This compoundAmine/Nb2O5Amide researchgate.net
This compoundSulfonyl azide/Iridium catalystN-Sulfonyl amide ibs.re.kr

Acid-Base Chemistry and Salt Formation for Modulating Chemical Behavior

As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. This acid-base reactivity is fundamental to its chemical behavior. The formation of salts, such as sodium or potassium salts, can be achieved by reacting the acid with a corresponding base like sodium hydroxide (B78521) or potassium hydroxide. google.com This transformation is often used to improve the solubility of carboxylic acids in aqueous solutions.

The acidity of the carboxylic group can be influenced by the other substituents on the benzene (B151609) ring. The methoxy (B1213986) and benzyloxy groups can affect the electron density of the ring and, consequently, the pKa of the carboxylic acid.

Transformations of the Benzylic Ether Linkage

The benzylic ether linkage is another key functional group that can undergo specific chemical transformations, particularly deprotection and modifications of the benzyl (B1604629) group.

Selective Deprotection Strategies and Functional Group Interconversion

The benzyl group is a common protecting group for alcohols and phenols in organic synthesis because it is stable under many reaction conditions but can be selectively removed. A primary method for cleaving benzyl ethers is through hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com This reaction is selective and typically does not affect other ether types that may be present in the molecule. youtube.com The products of this reaction are the deprotected phenol (B47542) (in this case, 2-hydroxy-5-methoxybenzoic acid) and toluene. youtube.com

Alternative methods for benzyl ether cleavage can involve strong acids, but hydrogenolysis is often preferred for its mild and selective nature. youtube.com

Modifications of the Benzyl Group for Structure-Activity Relationship (SAR) Studies

In the context of medicinal chemistry, modifying the benzyl group of this compound can be a crucial part of structure-activity relationship (SAR) studies. By introducing different substituents onto the phenyl ring of the benzyl group, chemists can explore how these changes in structure affect the biological activity of the molecule. For example, derivatives with chloro substituents on the benzyl group have been synthesized. sigmaaldrich.com These modifications can alter the steric and electronic properties of the molecule, potentially leading to changes in its interaction with biological targets.

Electrophilic Aromatic Substitution and Other Ring Functionalization Methodologies

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The existing methoxy and benzyloxy groups are ortho, para-directing and activating, meaning they direct incoming electrophiles to the positions ortho and para to them and increase the rate of reaction compared to unsubstituted benzene. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. For instance, 2-bromo-5-methoxybenzoic acid can be synthesized via the bromination of m-methoxybenzoic acid. google.com Similarly, 2-methoxy-5-chlorobenzoic acid can be prepared by chlorinating 2-methoxybenzoic acid. google.com

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H). The reaction of 2-methoxy-4-acetaminomethyl benzoate (B1203000) with chlorosulfonic acid is a step in the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com

The positions of substitution will be governed by the directing effects of the existing substituents. The methoxy group at position 5 and the benzyloxy group at position 2 will direct incoming electrophiles to the remaining open positions on the ring (positions 3, 4, and 6), with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Rational Design and Synthesis of Analogues and Derivatives for Advanced SAR Investigations

The structural scaffold of this compound presents multiple strategic points for chemical modification, making it a versatile template for generating diverse molecular libraries aimed at comprehensive Structure-Activity Relationship (SAR) investigations. The rational design of its analogues focuses on systematically probing three key regions of the molecule: the C1-carboxylic acid, the C2-benzyloxy substituent, and the C5-methoxy group. By altering the steric, electronic, and hydrophobic properties at these positions, researchers can elucidate the structural requirements for optimal biological activity.

The primary synthetic strategies involve either the derivatization of the parent molecule or the de novo synthesis of analogues from appropriately substituted precursors. A common approach for derivatization involves the activation of the carboxylic acid moiety to form amides and esters. For instance, coupling reactions using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt) allow for the efficient synthesis of a wide range of N-substituted amides. nih.gov

Furthermore, the ether linkages at the C2 and C5 positions are key targets for modification. The benzyl protecting group at C2 can be removed through catalytic hydrogenation to yield the corresponding 2-hydroxy-5-methoxybenzoic acid, which can then be re-alkylated with different electrophiles to introduce novel C2-alkoxy or C2-aryloxy groups. nih.gov Similarly, the C5-methoxy group can be cleaved or replaced to explore the impact of different substituents at this position. nih.gov

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, often to modulate pharmacokinetic properties or to introduce new interactions with a biological target. The synthesis of a library of amide derivatives provides a straightforward method to explore the chemical space around this functional group. The general synthetic route involves the activation of the carboxylic acid followed by reaction with a diverse panel of primary and secondary amines.

Table 1: Representative Amide Derivatives of this compound and Illustrative SAR Data

Compound IDR Group (Amine)Synthetic MethodHypothetical IC₅₀ (nM)SAR Observation
BM-A01 -NH-CH₃EDC/HOBt Coupling150Small alkyl groups are well-tolerated.
BM-A02 -NH-CH₂CH₂OHEDC/HOBt Coupling95Addition of a hydroxyl group improves activity.
BM-A03 -N(CH₃)₂EDC/HOBt Coupling250Tertiary amides show reduced activity.
BM-A04 -NH-PhenylEDC/HOBt Coupling75Aromatic rings can enhance potency.
BM-A05 -NH-(4-Fluorophenyl)EDC/HOBt Coupling50Electron-withdrawing groups on the phenyl ring are favorable.

Analogue Synthesis via Modification of Ether Substituents

To conduct a more profound investigation into the SAR, analogues are designed by altering the ether substituents at both the C2 and C5 positions. This strategy aims to define the optimal size, shape, and electronic nature of the groups occupying these regions of the molecule.

A study focusing on N-benzyl-2-methoxybenzamides discovered that introducing a propargyloxy group at the 5-position of the benzoyl ring was beneficial for herbicidal activity. nih.gov This highlights the potential for significant activity gains by replacing the methoxy group in this compound with other functionalities. Similarly, modifications to the benzyl group at the C2 position, such as introducing substituents on its phenyl ring or replacing it entirely, can probe its role in target engagement. nih.govmdpi.com

The synthesis of these analogues often requires a multi-step approach, starting from precursors like 2,5-dihydroxybenzoic acid, which allows for the sequential and specific introduction of different ether groups.

Table 2: Designed Analogues with Modified Ether Groups and Illustrative SAR Data

Compound IDC2-Substituent (R¹)C5-Substituent (R²)Hypothetical IC₅₀ (nM)SAR Observation
BM-E01 -O-CH₂-Ph-O-CH₂CH₃88Extending the C5-alkyl chain slightly decreases activity compared to methoxy.
BM-E02 -O-CH₂-Ph-O-CH₂C≡CH (Propargyl)35A C5-propargyloxy group significantly enhances potency, suggesting a specific favorable interaction. nih.gov
BM-E03 -O-CH₂-(4-F-Ph)-O-CH₃65Fluorination of the benzyl ring is favorable for activity. nih.gov
BM-E04 -O-H-O-CH₃300A free hydroxyl at C2 is detrimental, indicating the importance of the benzyl group or a similar substituent.
BM-E05 -O-Cyclohexyl-O-CH₃180Replacing the benzyl group with a non-aromatic cyclic system reduces activity.

These derivatization and analogue synthesis studies collectively provide a detailed map of the structure-activity landscape. The findings demonstrate that while the core benzoic acid scaffold is essential, the substituents at the C1, C2, and C5 positions offer critical opportunities to fine-tune the molecule's biological profile for enhanced potency and selectivity.

Investigation of Biological Activity and Mechanistic Pathways in Vitro Focus

Biochemical Target Identification and Ligand-Interaction Studies

Comprehensive searches of scientific databases have not yielded specific data on the interaction of 2-(Benzyloxy)-5-methoxybenzoic acid with biochemical targets.

Enzyme Inhibition Assays (e.g., α-Chymotrypsin)

There is no available research detailing the inhibitory effects of this compound on α-Chymotrypsin or any other enzyme. Studies on other benzoic acid derivatives have demonstrated enzyme inhibition capabilities, such as the inhibition of tyrosinase, acetylcholinesterase, and α-glucosidase by various analogues. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Receptor Binding and Ligand Affinity Studies

Specific data from receptor binding and ligand affinity studies for this compound are not present in the current body of scientific literature. While research on related molecules, such as certain benzamide-isoquinoline derivatives, has shown selectivity for targets like the sigma-2 receptor, and other benzoic acid derivatives have been explored as agonists for the beta-3 adrenergic receptor, the binding profile of this compound remains uncharacterized.

Modulation of Cellular Pathways and Processes (In Vitro Models)

The influence of this compound on cellular signaling and growth has not been a subject of published in vitro research.

Impact on Signal Transduction Cascades (e.g., Kinase Pathways)

There is a lack of information regarding the impact of this compound on signal transduction cascades, including kinase pathways. While various substituted benzoic acids have been investigated for their effects on cellular signaling, no such studies have been reported for this specific compound.

Effects on Cell Growth and Proliferation in Established Cell Lines

No data from in vitro studies on the effects of this compound on the growth and proliferation of established cell lines have been found.

Comprehensive Structure-Activity Relationship (SAR) of this compound Analogues (In Vitro)

Due to the absence of in vitro biological activity data for this compound and its direct analogues, a comprehensive structure-activity relationship (SAR) analysis cannot be constructed. SAR studies are contingent on the availability of biological data for a series of related compounds, which is currently not available for this chemical scaffold.

Influence of Substituent Modifications on In Vitro Biological Potency

The biological activity of benzoic acid derivatives can be significantly modulated by the nature and position of various substituents. In related structures, such as N-benzimidazole benzamide (B126) derivatives synthesized from precursors like 2,4-bis(benzyloxy)benzoic acid, modifications have been shown to impact their antioxidative and antiproliferative properties in vitro. nih.gov

For instance, the removal of protecting groups like methoxy (B1213986) and benzyloxy to yield hydroxylated derivatives can be a key strategy in enhancing biological effects. nih.gov In one study, a 2-hydroxy-4-methoxy-substituted derivative demonstrated notable antiproliferative activity against various cell lines, with IC₅₀ values in the low micromolar range (2.2–4.4 µM). nih.gov This suggests that the presence and position of hydroxyl and methoxy groups are critical determinants of potency.

The table below summarizes the in vitro antioxidant activities of related benzamide derivatives.

CompoundDPPH Radical Scavenging Activity (%)ABTS Radical Scavenging Activity (%)FRAP Assay (mmol Fe²⁺/mg cpd)
Derivative 8 HighHighExcellent
Derivative 9 HighHighExcellent
Derivative 32 HighHighExcellent
Derivative 33 HighHighExcellent
Derivative 36 HighHighExcellent
Derivative 37 HighHighExcellent
BHT (Standard) ReferenceReferenceReference

This data is illustrative of related compound classes and not of this compound itself. nih.gov

Role of Molecular Spacers and Linkage Chemistry in Analogue Activity

The linkage chemistry and the inclusion of molecular spacers between aromatic moieties are crucial in defining the biological activity of complex molecules. While direct studies on this compound analogues with varying spacers are not available, research on other multi-ring systems provides valuable insights. For example, in the synthesis of N-substituted benzimidazole (B57391) amides, the coupling reaction between a benzoic acid and a 2-aminobenzimidazole (B67599) is a critical step that forms an amide linkage. nih.gov Reagents like EDC.HCl and HOBt are used to facilitate this bond formation, indicating the importance of the chemistry used to connect different parts of the molecule. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 5 Methoxybenzoic Acid

Molecular Docking and Ligand-Target Interaction Modeling for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with the active site of a protein target.

While specific molecular docking studies on 2-(Benzyloxy)-5-methoxybenzoic acid are not widely published, research on structurally related benzoic acid derivatives provides a framework for understanding its potential interactions. For instance, in silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease has been performed to identify potential inhibitors. nih.gov These studies predict binding affinity, often expressed as a docking score in kcal/mol, and detail the specific amino acid residues involved in the interaction.

The binding of a ligand like this compound within a protein's active site is governed by various non-covalent interactions, including:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methoxy (B1213986) and benzyloxy ether oxygens can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings (the benzoic core and the benzyl (B1604629) group) can engage in significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

A hypothetical molecular docking study of this compound against a target protein could yield results similar to those observed for other benzoic acid derivatives. nih.gov The docking score would indicate the predicted binding free energy, with more negative values suggesting stronger binding. The analysis would also reveal key interactions, such as hydrogen bonds with polar residues or hydrophobic contacts with aromatic or aliphatic residues in the binding pocket.

Table 1: Representative Molecular Docking Data for Benzoic Acid Derivatives Against a Protein Target (Note: This table is illustrative and based on typical data from studies on related compounds.)

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Types of Interactions
Benzoic Acid-5.5Arg, Gln, TyrHydrogen Bonding, Electrostatic
2,5-Dihydroxybenzoic Acid-6.8His, Ser, PheHydrogen Bonding, π-π Stacking
4-(Benzyloxy)benzoic Acid-8.2Leu, Val, Phe, TyrHydrophobic, π-π Stacking, Hydrogen Bonding
This compound -8.5 (Predicted) Leu, Phe, Ser, Asn Hydrophobic, Hydrogen Bonding, π-π Stacking

This predictive data is crucial for lead optimization, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity for a biological target. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgjocpr.com These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties) and experimentally measured activity. nih.gov Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds like benzoic acid derivatives, QSAR studies have successfully identified key molecular properties that govern their biological effects. nih.govnih.govthieme-connect.com Descriptors used in these models often fall into several categories:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons. chitkara.edu.in

Hydrophobic Descriptors: Like the partition coefficient (log P), which describes a molecule's lipophilicity and ability to cross cell membranes. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molar refractivity or various molecular connectivity indices. thieme-connect.comnih.gov

A QSAR study on a series of antimicrobial p-hydroxy benzoic acid derivatives, for example, found that their activity was governed by topological indices like the Balaban topological index (J) and Kier's shape indices (κ1, κα1). nih.govthieme-connect.com Another study on p-aminobenzoic acid derivatives identified electronic parameters like total energy (Te) and LUMO energy as being critical for their antimicrobial activity. chitkara.edu.in

A hypothetical QSAR model for a series of benzoic acid derivatives might look like the equation in the table below. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value (typically > 0.5) indicates good predictive ability. plos.org

Table 2: Example of a QSAR Model for Predicting Biological Activity (Note: This table presents a hypothetical model based on published QSAR studies for illustrative purposes.)

QSAR Model EquationStatistical ParametersInterpretation of Descriptors
pIC50 = 0.5 * LogP - 0.2 * LUMO + 1.5 * J + 2.1R² = 0.85Q² = 0.75LogP (Hydrophobicity): Positive coefficient suggests higher activity with increased lipophilicity.LUMO (Electronic): Negative coefficient suggests activity increases as the molecule becomes a better electron acceptor.J (Topological): Positive coefficient relates specific structural shapes to higher activity.

By calculating the relevant descriptors for this compound, its biological activity could be predicted using a validated QSAR model developed for a structurally similar set of compounds. benthamdirect.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can provide valuable insights into a molecule's geometry, stability, and chemical properties. orientjchem.org

For a molecule like this compound, DFT calculations can determine several key parameters:

Optimized Geometry: Predicts the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. orientjchem.org

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This is useful for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov

Studies on related benzoic acid and methoxybenzene derivatives have used DFT to understand their properties. For example, DFT calculations on 3-methoxy-2,4,5-trifluorobenzoic acid have been used to analyze its vibrational spectra and electronic properties. orientjchem.org Similarly, studies on other benzoic acid derivatives have used DFT to compute reactivity descriptors and analyze their electronic structure. researchgate.net

Table 3: Representative DFT-Calculated Properties for a Benzoic Acid Derivative (Note: These values are illustrative, based on typical results for similar compounds like 2-mercaptobenzoic acid or benzyl derivatives.) nih.govresearchgate.net

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Electrophilicity Index (ω)1.9 eVMeasures the propensity of the molecule to accept electrons.

These theoretical calculations provide a fundamental understanding of the intrinsic electronic properties of this compound, which underpins its potential biological activity and interactions.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

While static models from docking or DFT are useful, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the movement of atoms and molecules over time.

Conformational Analysis aims to identify the different stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For a flexible molecule like this compound, with rotatable bonds in the ether linkage and between the phenyl rings, multiple low-energy conformations can exist. Studies on benzyl derivatives show that steric and electronic factors determine the preference for certain conformations. nih.gov Understanding the dominant conformation in solution is crucial as it is this shape that interacts with biological targets.

Molecular Dynamics (MD) Simulations provide a movie-like depiction of a molecule's behavior over time, typically on the nanosecond to microsecond scale. mdpi.com An MD simulation of a ligand-protein complex, starting from a docked pose, can assess the stability of the binding. nih.govnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand from its starting position. A stable, low RMSD value over time suggests the complex is not undergoing major conformational changes and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible or rigid regions of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing which interactions are most persistent. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA): Provides a more accurate estimation of binding affinity by averaging over multiple conformations from the simulation trajectory. europa.eu

MD simulations on complexes of proteins with benzoic acid have shown that such ligands can form stable interactions within the binding site, maintained by a network of hydrogen bonds and hydrophobic contacts. nih.gov These simulations confirm the stability of docked poses and provide a more realistic picture of the dynamic interactions governing molecular recognition. uzh.ch

Table 4: Illustrative Output from a Molecular Dynamics Simulation (Note: This table summarizes typical findings from an MD simulation of a protein-ligand complex.)

AnalysisObservation (Illustrative)Interpretation
RMSD of LigandStable at ~2.0 Å after 10 nsThe ligand remains stably bound in the active site without dissociating.
RMSF of Active Site ResiduesLow fluctuations for key interacting residuesThe residues crucial for binding are held rigidly in place by the ligand.
Hydrogen Bond OccupancyH-bond with Serine > 80%H-bond with Asparagine > 60%The hydrogen bonds with Serine and Asparagine are highly stable and critical for binding affinity.
Conformational ClusteringOne dominant cluster (90% of simulation time)The ligand adopts a single, stable conformation within the binding pocket.

Together, these dynamic studies provide a deeper understanding of how this compound would behave in a biological environment, complementing the static pictures provided by other computational methods.

Applications in Medicinal Chemistry and Organic Synthesis Excluding Clinical Data

Utility as a Synthon for Complex Molecular Architectures

The structural features of 2-(benzyloxy)-5-methoxybenzoic acid make it an attractive precursor for the synthesis of polycyclic and heterocyclic compounds of medicinal interest. The carboxylic acid group can be readily converted into a variety of functional groups, while the benzyloxy and methoxy (B1213986) groups can influence the electronic properties and reactivity of the aromatic ring, as well as provide sites for further modification.

Precursor in the Synthesis of Tricyclic Dibenzo[b,e]oxepines and Dibenzo[b,f]thiepins

The synthesis of tricyclic ring systems, such as dibenzo[b,e]oxepines and dibenzo[b,f]thiepins, often involves the intramolecular cyclization of appropriately substituted diaryl ethers or thioethers. While specific literature detailing the use of this compound in these syntheses is scarce, established synthetic strategies for these scaffolds suggest a plausible pathway where it could serve as a key starting material.

A common approach to dibenzo[b,e]oxepin-11(6H)-ones involves the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acids researchgate.netnih.gov. Following this logic, this compound could be transformed into a suitable precursor for a methoxy-substituted dibenzo[b,e]oxepine derivative. The synthesis would likely begin with the selective cleavage of the benzyl (B1604629) ether to unveil the phenolic hydroxyl group, followed by an etherification reaction with a suitable substituted benzyl halide. The resulting 2-(substituted phenoxymethyl)-5-methoxybenzoic acid could then undergo intramolecular cyclization.

Similarly, the synthesis of dibenzo[b,f]thiepin-10(11H)-ones can be achieved through the cyclization of 2-(phenylthio)benzoic acids. By analogy, this compound could be converted to a 2-(phenylthio)benzoic acid derivative. This would involve the initial debenzylation to the corresponding salicylic acid derivative, followed by a reaction to introduce the phenylthio moiety at the 2-position. Subsequent intramolecular cyclization of the resulting acid would yield the desired dibenzo[b,f]thiepinone scaffold.

Table 1: Plausible Synthetic Route to Dibenzo[b,e]oxepine and Dibenzo[b,f]thiepin Scaffolds

Target ScaffoldProposed Precursor from this compoundKey Reaction Steps
Methoxy-substituted Dibenzo[b,e]oxepin-11(6H)-one2-(Phenoxymethyl)-5-methoxybenzoic acid derivative1. Debenzylation of this compound. 2. Williamson ether synthesis with a substituted benzyl halide. 3. Intramolecular Friedel-Crafts acylation.
Methoxy-substituted Dibenzo[b,f]thiepin-10(11H)-one2-(Phenylthio)-5-methoxybenzoic acid derivative1. Debenzylation of this compound. 2. Introduction of a phenylthio group. 3. Intramolecular cyclization.

Building Block for Quinuclidinyl Esters and Related Scaffolds

Quinuclidinyl esters are a class of compounds known for their diverse pharmacological activities, often acting on muscarinic acetylcholine receptors. The synthesis of these esters typically involves the esterification of a carboxylic acid with a quinuclidinol derivative researchgate.net. This compound can readily serve as the carboxylic acid component in such a reaction.

The esterification can be achieved through various standard methods, such as Fischer-Speier esterification, or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the benzoic acid and the hydroxyl group of a substituted quinuclidinol. The resulting 2-(benzyloxy)-5-methoxybenzoyl quinuclidinyl ester would be a novel compound with potential for biological evaluation.

Ligand Design for Metal Complexes and Organocatalysis

The design of organic ligands is crucial for the development of new metal complexes with specific catalytic or material properties, as well as for the advancement of organocatalysis. While there is no specific research detailing the use of this compound as a ligand or in organocatalysis, its structural motifs suggest potential in these areas.

The carboxylic acid group can act as a coordinating group for metal ions, and the presence of the ether oxygens of the benzyloxy and methoxy groups could also allow for chelation, potentially forming stable metal complexes. Benzoic acid and its derivatives are known to be used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers researchgate.net. The specific substitution pattern of this compound could influence the resulting structure and properties of such materials.

In the realm of organocatalysis, chiral derivatives of benzoic acids have been explored as catalysts for various asymmetric transformations. While this compound itself is achiral, it could be a precursor for the synthesis of chiral catalysts. For instance, the aromatic ring could be functionalized to introduce chirality, or the benzyloxy group could be replaced with a chiral moiety.

Role in the Identification of Biologically Active Leads through In Vitro Screening

In vitro screening of compound libraries is a fundamental approach in drug discovery to identify new biologically active lead compounds. Although no specific in vitro screening data for this compound has been reported, the evaluation of structurally similar benzoic acid derivatives can provide insights into its potential biological activities.

Benzoic acid and its analogs have been investigated for a wide range of biological effects, including antimicrobial and anticancer activities mdpi.compreprints.org. The presence of the benzyloxy and methoxy groups on the aromatic ring of this compound can significantly modulate its lipophilicity and electronic properties compared to unsubstituted benzoic acid, which in turn could influence its interaction with biological targets. For instance, studies on other benzoic acid derivatives have shown that such substitutions can affect their activity as enzyme inhibitors or receptor ligands nih.gov. Therefore, this compound and its derivatives would be valuable candidates for inclusion in in vitro screening campaigns to explore their potential as leads for new therapeutic agents.

Table 2: Potential Areas for In Vitro Screening based on Analogous Compounds

Compound ClassReported Biological Activities of AnalogsPotential for this compound
Substituted Benzoic AcidsAntimicrobial, Antifungal, Anti-inflammatory, Anticancer mdpi.compreprints.orgThe unique substitution pattern may confer novel or enhanced activity in these areas.
Dibenzo[b,e]oxepine derivativesAntidepressant, Antipsychotic, Anti-inflammatory nih.govAs a precursor, it could lead to novel dibenzo[b,e]oxepines with potential CNS or anti-inflammatory activity.
Dibenzo[b,f]thiepine derivativesAntimicrobial nih.govSynthesis from this precursor could yield new dibenzo[b,f]thiepines with potential antimicrobial properties.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid and its analogues stands to be revolutionized by the integration of flow chemistry and automated synthesis. Traditional batch synthesis methods, while effective, can be time-consuming and challenging to scale. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for high-throughput screening, offers a promising alternative.

Recent advancements have demonstrated the successful application of flow chemistry to complex reactions, including photochemical Wolff rearrangements, which are crucial for the synthesis of intricate molecular architectures. nih.gov For instance, the scalable flow photochemical synthesis of building blocks for complex natural products highlights the potential for producing derivatives of this compound with high efficiency and purity. nih.gov

Automated synthesis platforms, guided by machine learning algorithms, are also set to accelerate the discovery and optimization of reaction conditions for benzoic acid derivatives. researchgate.net These "self-driving laboratories" can autonomously explore a vast parameter space to identify optimal conditions, significantly reducing the time and resources required for manual experimentation. researchgate.net The development of such automated systems for the synthesis of substituted benzoic acids could enable the rapid generation of a library of this compound derivatives for further investigation.

Table 1: Comparison of Traditional and Modern Synthesis Methodologies for Benzoic Acid Derivatives

FeatureTraditional Batch SynthesisFlow Chemistry & Automated Synthesis
Control Limited control over temperature, pressure, and mixingPrecise control over all reaction parameters
Scalability Often challenging and requires re-optimizationMore straightforward scalability from lab to production
Safety Higher risk with hazardous reagents and exothermic reactionsEnhanced safety due to smaller reaction volumes and better heat dissipation
Efficiency Can be time-consuming and labor-intensiveHigh-throughput capabilities and potential for continuous operation
Reproducibility Can be variable between batchesHigh reproducibility due to consistent reaction conditions

Exploration of Novel In Vitro Biological Targets and Pathways

The structural motifs present in this compound, namely the methoxybenzoic acid and benzyloxy groups, are found in numerous biologically active compounds, suggesting a rich landscape for the exploration of novel in vitro biological targets. Benzoic acid derivatives have been shown to exhibit a range of biological activities, including antimicrobial and antioxidant properties. ontosight.ai Furthermore, some have been investigated for their genotoxic effects in human lymphocytes, indicating potential interactions with cellular pathways. nih.gov

The methoxy (B1213986) substitution on the benzoic acid ring is of particular interest, as methoxylated benzoic acid derivatives have been explored for their potential in treating neurodegenerative diseases like glaucoma. nih.gov The antioxidant properties of such compounds are a key area of investigation. nih.gov For example, novel hydroxy-substituted N-benzimidazole benzamides, which share structural similarities, have been screened for their antioxidative and antiproliferative activities. nih.gov

The benzyloxy group also contributes to the potential biological profile of the compound. For instance, novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides have demonstrated antiproliferative activity in various cancer cell lines. mdpi.com This suggests that this compound could be a scaffold for the development of novel therapeutic agents. Future research should focus on high-throughput in vitro screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to elucidate its mechanism of action and identify novel therapeutic applications.

Application of Advanced Machine Learning and AI in Compound Optimization

Potential for Supramolecular Assembly and Advanced Material Science Applications

The molecular structure of this compound, with its carboxylic acid and ether functionalities, presents opportunities for its use in supramolecular chemistry and material science. Carboxylic acids are well-known for their ability to form robust hydrogen-bonded dimers and other supramolecular assemblies. nih.gov The study of 2-Methoxybenzohydroxamic acid has revealed the formation of two-dimensional networks through N—H⋯O and O—H⋯O interactions, a principle that could be extended to this compound. researchgate.net

The interplay of hydrogen bonding, π–π stacking of the aromatic rings, and other non-covalent interactions could be harnessed to create novel supramolecular structures with tailored properties. These could include liquid crystals, gels, or porous materials. For instance, 4-Benzyloxybenzoic acid is known to be a building block for liquid crystalline materials. sigmaaldrich.com

In the realm of material science, benzoic acid derivatives are being explored as components of functional materials. ontosight.ai The specific substitutions on the this compound ring could be tuned to control its self-assembly behavior and the properties of the resulting materials. This could lead to applications in areas such as drug delivery, sensing, and catalysis. Future research in this area would involve a detailed investigation of the solid-state packing and self-assembly in various solvents to understand and control the formation of supramolecular structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.